molecular formula C13H12BrNO B2827802 4-Bromo-2-(4-methylphenoxy)aniline CAS No. 1478675-68-1

4-Bromo-2-(4-methylphenoxy)aniline

Cat. No.: B2827802
CAS No.: 1478675-68-1
M. Wt: 278.149
InChI Key: BDVSOVIRNMUZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-(4-methylphenoxy)aniline” is a chemical compound with the molecular weight of 314.61 . It is also known as 4-bromo-2-(p-tolyloxy)aniline hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 314.61 .

Scientific Research Applications

Synthesis of Substituted Bromobenzene Derivatives

4-Bromo-2-(4-methylphenoxy)aniline is a key intermediate in the synthesis of substituted bromobenzene derivatives. This process involves the selective bromination of aniline, followed by reactions such as diazotization and coupling to create a variety of bromobenzene compounds. These derivatives find applications in pharmaceuticals, agrochemicals, and material science due to their structural diversity and reactivity (Weller & Hanzlik, 1988).

Development of Antibacterial and Antiurease Compounds

Research has shown that derivatives synthesized from reactions involving this compound exhibit significant antibacterial and antiurease activities. These compounds, especially those modified with propargyl bromide, have been found to inhibit urease enzymes and bacterial growth, suggesting potential applications in the development of new antibacterial agents (Batool et al., 2014).

One-Pot Conversion of Phenols to Anilines

A novel methodology utilizing this compound enables the one-pot conversion of phenols to anilines, a transformation that is valuable in organic synthesis. This process involves Smiles rearrangement and provides a convenient route for the large-scale preparation of anilines, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers (Mizuno & Yamano, 2005).

Bi-Functionalized Metal-Organic Frameworks for Biomarker Detection

A bi-functionalized luminescent metal-organic framework (MOF) utilizing this compound derivatives has been designed for the highly sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline exposure in the human body. This application demonstrates the compound's role in the development of advanced materials for environmental monitoring and health diagnostics (Jin & Yan, 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

4-bromo-2-(4-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVSOVIRNMUZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478675-68-1
Record name 4-bromo-2-(4-methylphenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.